![molecular formula C31H24ClN5O2S2 B12021672 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 618880-62-9](/img/structure/B12021672.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including triazole, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the coupled intermediate to form the acetamide derivative. Common reagents used in these reactions include chlorinating agents, sulfur sources, and acylating agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Antifungal Activity
The 1,2,4-triazole moiety is known for its antifungal properties. Compounds containing this scaffold have been studied extensively for their efficacy against various fungal pathogens. For instance, derivatives of 1,2,4-triazole have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus . The incorporation of a sulfanyl group in the compound enhances its interaction with fungal enzymes, potentially leading to improved efficacy.
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Research indicates that 1,2,4-triazole derivatives exhibit broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups on the phenyl rings can enhance this activity by increasing the lipophilicity of the compounds, facilitating better membrane penetration.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound's ability to inhibit specific cancer cell lines has been attributed to its interference with cellular signaling pathways and apoptosis induction . For example, triazole compounds have been shown to inhibit tumor growth in models of breast and lung cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole derivatives. Key factors influencing activity include:
- Substituent Effects: The nature and position of substituents on the aromatic rings significantly affect bioactivity. Electron-withdrawing groups tend to enhance antibacterial and antifungal activities .
- Sulfanyl Group Influence: The presence of a sulfanyl group can improve binding affinity to biological targets by enhancing molecular interactions through hydrogen bonding or π-stacking .
Synthesis Techniques
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions: Utilizing coupling agents to form the triazole ring through condensation reactions involving hydrazine derivatives and carbonyl compounds.
- Thioether Formation: Introducing the sulfanyl group via nucleophilic substitution reactions with thiols or thioethers .
Case Study 1: Antifungal Efficacy
A study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Candida albicans. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced antifungal properties compared to their unsubstituted counterparts .
Case Study 2: Anticancer Activity
In another investigation, a derivative containing a benzothiazole moiety was tested against various cancer cell lines. Results showed significant cytotoxicity against breast cancer cells (MCF-7), suggesting that structural modifications can lead to improved anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects through inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide shares structural similarities with other triazole and benzothiazole derivatives.
Other similar compounds: include this compound analogs with different substituents on the aromatic rings or variations in the acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic molecule characterized by a complex structure that includes a triazole ring and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C25H24ClN5O2S, with a molecular weight of approximately 494.01 g/mol. The structural features of this compound include:
- Triazole Ring : Known for its diverse biological activities, including antifungal and antibacterial properties.
- Chlorophenyl Group : Often associated with increased lipophilicity and biological activity.
- Methoxyphenyl Substituent : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that the triazole moiety contributes significantly to the antimicrobial properties of the compound. In vitro studies have demonstrated its effectiveness against a range of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
These results suggest that the compound exhibits moderate to potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation through several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with metal ions in enzymes critical for cancer cell survival.
- Apoptosis Induction : Experimental data show that treatment with this compound can trigger apoptotic pathways in cancer cells.
In a study involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity against breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of multiple aromatic rings enhances binding affinity to biological targets. Comparative analysis with similar compounds reveals that modifications in substituents can lead to variations in activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide | Incorporates a furan ring | Antimicrobial and anticancer |
2-{[4-amino-5-(2-chlorophenyl)-1H-pyrazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Features a pyrazole ring | Potentially similar biological activities |
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antifungal Treatment : A clinical trial demonstrated that triazole derivatives significantly reduced fungal infections in immunocompromised patients.
- Cancer Therapy : In preclinical models, compounds similar to the one discussed showed promise in reducing tumor size by targeting specific signaling pathways involved in cancer progression.
Q & A
Basic Research Questions
Q. What methodological approaches optimize the synthesis of this compound, and how can reaction conditions be systematically refined?
Synthesis typically involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Triazole formation : Use of hydrazine derivatives and nitriles under reflux conditions (e.g., ethanol at 80°C) .
- Sulfanyl incorporation : Thiolation via nucleophilic substitution with reagents like thiourea or Lawesson’s reagent, requiring inert atmospheres (N₂) to prevent oxidation .
- Coupling reactions : Amide bond formation using EDCI/HOBt or DCC as coupling agents in anhydrous DMF . Optimization strategies include adjusting solvent polarity (e.g., switching from DMF to THF for better solubility) and monitoring reaction progress via HPLC .
Q. Which spectroscopic and computational techniques are critical for structural validation?
- NMR : 1H- and 13C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 594.12) .
- X-ray crystallography : Resolves 3D conformation, particularly the triazole ring’s planarity and sulfanyl-acetamide linkage geometry .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Structural impurities : Use HPLC-MS to verify purity (>95%) and identify by-products .
- Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., EGFR kinase), highlighting hydrogen bonds between the acetamide carbonyl and Lys721 .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, focusing on triazole-sulfanyl flexibility .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
A comparative table of analogs reveals substituent effects:
Q. What experimental designs validate mechanistic pathways in enzymatic inhibition?
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for CYP450 isoforms) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for triazole-enzyme interactions .
Q. Methodological Guidance
Q. How to address stability challenges during long-term storage?
- Light sensitivity : Store in amber vials at –20°C; degradation products monitored via TLC .
- pH stability : Avoid buffers <pH 5 (risk of sulfanyl group hydrolysis) .
Q. What strategies enhance solubility for in vivo studies?
- Co-solvents : Use Cremophor EL (10% v/v in saline) .
- Prodrug synthesis : Introduce phosphate esters at the methoxy group for aqueous formulation .
Properties
CAS No. |
618880-62-9 |
---|---|
Molecular Formula |
C31H24ClN5O2S2 |
Molecular Weight |
598.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C31H24ClN5O2S2/c1-19-3-16-26-27(17-19)41-30(34-26)21-4-10-23(11-5-21)33-28(38)18-40-31-36-35-29(20-6-14-25(39-2)15-7-20)37(31)24-12-8-22(32)9-13-24/h3-17H,18H2,1-2H3,(H,33,38) |
InChI Key |
HUSMUTUYBIWCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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